molecular formula C33H40O14 B1148960 2''-O-Rhamnosylicariside II

2''-O-Rhamnosylicariside II

Cat. No.: B1148960
M. Wt: 660.7 g/mol
InChI Key: TVBJKPLTBPGHDJ-ZJTKNEERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’'-O-Rhamnosylicariside II is a flavonoid glycoside compound found in the plant Epimedium. It is known for its potential therapeutic effects, particularly in the treatment of osteoporosis. This compound has been shown to promote osteoblast differentiation and inhibit the expression of hypoxia-inducible factor 1-alpha (HIF-1α), making it a promising candidate for bone health applications .

Scientific Research Applications

2’'-O-Rhamnosylicariside II has a wide range of scientific research applications:

Safety and Hazards

2’'-O-Rhamnosylicariside II is not for human or veterinary use . It should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . Chemical-resistant gloves and adequate ventilation are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

2’'-O-Rhamnosylicariside II interacts with various biomolecules in biochemical reactions. It has been found to bind with Hypoxia-inducible factor 1-alpha (HIF-1α), a key regulatory protein in cellular responses to hypoxia . The nature of this interaction involves the inhibition of both HIF-1α gene and protein expression .

Cellular Effects

2’'-O-Rhamnosylicariside II has significant effects on various types of cells and cellular processes. It can promote osteoblast differentiation, which is crucial for bone formation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’'-O-Rhamnosylicariside II involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds with HIF-1α and inhibits both HIF-1α gene and protein expression . This results in enhanced COL1A1 protein expression under hypoxic conditions .

Dosage Effects in Animal Models

In animal models, the effects of 2’'-O-Rhamnosylicariside II vary with different dosages. It has been shown to improve bone microstructures and reduce bone loss by decreasing bone marrow adipose tissue and enhancing bone formation

Metabolic Pathways

It is known to interact with HIF-1α

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2’‘-O-Rhamnosylicariside II can be achieved through enzymatic hydrolysis. One efficient method involves the use of β-dextranase in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5). The hydrolysis is performed at 60°C for 40 minutes, resulting in the complete conversion of epimedin C to 2’'-O-Rhamnosylicariside II .

Industrial Production Methods: The industrial production of 2’'-O-Rhamnosylicariside II leverages the same enzymatic hydrolysis method due to its high efficiency and reusability. The enzyme solution can be used for multiple cycles, achieving a high conversion rate and simplifying the procedure compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions: 2’'-O-Rhamnosylicariside II undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

  • Baohuoside I
  • Baohuoside II

Comparison: 2’‘-O-Rhamnosylicariside II is unique among these compounds due to its higher efficacy in promoting osteoblast differentiation and inhibiting HIF-1α expression. While Baohuoside I and Baohuoside II also exhibit bioactive properties, 2’'-O-Rhamnosylicariside II has been shown to be more effective in improving bone microstructures and reducing bone loss .

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBJKPLTBPGHDJ-ZJTKNEERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of 2''-O-rhamnosylicariside II in the metabolism of other flavonoids found in Herba Epimedii?

A1: Research suggests that this compound acts as a key intermediate in the metabolic pathway of several prenylated flavonoids present in Herba Epimedii. Specifically, studies using rat intestinal models and zebrafish larvae have identified this compound as a metabolite of both icariin and epimedin C. [, ] This suggests that the compound is formed during the deglycosylation process of these parent compounds within the body.

Q2: Can this compound be used as a marker for quality control of Herba Epimedii?

A3: Yes, this compound, along with other characteristic flavonoids like epimedin C, icariin, and baohuoside I, are utilized in High-Performance Liquid Chromatography (HPLC) methods for quantifying the total flavonoid content in Herba Epimedii. [] This approach provides a more accurate assessment of the herb's quality compared to traditional UV spectrophotometry, ensuring consistency and standardization of herbal preparations.

Q3: What are the potential applications of this compound in understanding the efficacy of Herba Epimedii extracts?

A4: Given its presence as both a naturally occurring constituent and a metabolite of other active flavonoids in Herba Epimedii, this compound holds promise as a potential biomarker for monitoring treatment response to the herb. [] Further research is needed to establish a clear correlation between this compound levels and therapeutic outcomes.

Q4: Which analytical techniques are commonly employed for identifying and quantifying this compound?

A5: Researchers commonly employ a combination of chromatographic and spectroscopic methods for the identification and quantification of this compound. [, , , ] High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) is frequently used for separation and quantification, often employing icariin as a reference standard. Further structural confirmation is often achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q5: Has the toxicity of this compound been evaluated?

A6: While specific toxicity data on this compound may be limited, studies have investigated the toxicity of Herba Epimedii flavonoids in general. [] One study observed that this compound, along with Sagittatoside B, exhibited higher toxicity compared to other flavonoids like icariin, baohuoside I, and epimedins A, B, and C in zebrafish larvae. This highlights the need for further research to fully understand the safety profile of this compound.

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